molecular formula C7H3BrF3N3 B2464500 1-Bromo-3-(trifluorometil)imidazo[1,5-a]pirazina CAS No. 1779749-81-3

1-Bromo-3-(trifluorometil)imidazo[1,5-a]pirazina

Número de catálogo: B2464500
Número CAS: 1779749-81-3
Peso molecular: 266.021
Clave InChI: XXIMEHFRTDLWCH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyrazine is a heterocyclic compound with the molecular formula C7H3BrF3N3. This compound is characterized by the presence of a bromine atom and a trifluoromethyl group attached to an imidazo[1,5-a]pyrazine core. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that derivatives of imidazo[1,5-a]pyrazine, including 1-bromo-3-(trifluoromethyl)imidazo[1,5-a]pyrazine, exhibit promising anticancer properties. For instance, compounds bearing a pyrazine scaffold have shown significant antiproliferative activities against various cancer cell lines. A related study demonstrated that a hybrid molecule derived from pyrazine and urea exhibited considerable inhibitory effects on HeLa cancer cells, with an IC50 value indicating effective growth suppression .

Dipeptidyl Peptidase IV Inhibition

The compound has been explored as a potential dipeptidyl peptidase IV (DPP-IV) inhibitor, which is crucial for managing type 2 diabetes mellitus. DPP-IV inhibitors play a significant role in enhancing glucose homeostasis and improving glycemic control in diabetic patients. The synthesis of imidazo[1,5-a]pyrazine derivatives has been linked to effective DPP-IV inhibition, suggesting their utility in diabetes management .

Selective Kinase Inhibition

Another application involves targeting specific kinases associated with cancer therapy. For instance, selective inhibitors against DDR1 (discoidin domain receptor 1), which is implicated in non-small cell lung cancer (NSCLC), have been developed from imidazo[1,5-a]pyrazine derivatives. These compounds demonstrated potent inhibition of DDR1 with minimal activity against other kinases, indicating their potential as targeted cancer therapies .

Synthesis and Characterization

The synthesis of 1-bromo-3-(trifluoromethyl)imidazo[1,5-a]pyrazine can be achieved through various chemical reactions involving pyrazine derivatives and halogenation processes. The methodologies often include:

  • Halogenation : Introduction of bromine and trifluoromethyl groups onto the imidazo[1,5-a]pyrazine scaffold.
  • Condensation Reactions : Employing acid anhydrides and other reagents to form the desired imidazo[1,5-a]pyrazine structure.

The characterization of synthesized compounds typically employs techniques such as NMR spectroscopy and mass spectrometry to confirm the structural integrity and purity of the final products.

Case Study: Anticancer Screening

In a recent study focused on the anticancer potential of pyrazine derivatives, 1-bromo-3-(trifluoromethyl)imidazo[1,5-a]pyrazine was evaluated for its cytotoxic effects on several cancer cell lines. The results indicated that modifications to the imidazo[1,5-a]pyrazine core could enhance biological activity significantly compared to unmodified analogs .

Case Study: Diabetes Management

Research has shown that certain imidazo[1,5-a]pyrazine derivatives can effectively modulate glucose levels in diabetic models by inhibiting DPP-IV activity. This suggests that 1-bromo-3-(trifluoromethyl)imidazo[1,5-a]pyrazine could be further explored for its therapeutic benefits in metabolic disorders related to insulin resistance .

Data Table: Summary of Applications

ApplicationDescriptionReference
Anticancer ActivityInhibits proliferation in cancer cell lines ,
Dipeptidyl Peptidase IV InhibitionEnhances glucose homeostasis in diabetes management ,
Selective Kinase InhibitionTargets DDR1 for NSCLC treatment

Métodos De Preparación

The synthesis of 1-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 3-(trifluoromethyl)imidazo[1,5-a]pyrazine with bromine in the presence of a suitable solvent and catalyst . The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yield and purity of the product.

Industrial production methods may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. These methods are designed to minimize by-products and maximize the yield of 1-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyrazine .

Comparación Con Compuestos Similares

1-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyrazine can be compared with other similar compounds, such as:

Actividad Biológica

1-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyrazine is an organic compound with significant potential in medicinal chemistry, particularly noted for its antimicrobial and anticancer properties. This compound features a unique imidazo[1,5-a]pyrazine structure characterized by a fused bicyclic system containing nitrogen, which influences its biological activity and chemical properties.

  • Molecular Formula : C7H5BrF3N3
  • Molecular Weight : 266.02 g/mol
  • Structural Features : The presence of a bromine atom and a trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability, which are critical for biological activity.

Antimicrobial Properties

Research indicates that 1-bromo-3-(trifluoromethyl)imidazo[1,5-a]pyrazine exhibits significant antimicrobial activity. The trifluoromethyl group is believed to enhance the compound's interaction with biological membranes, increasing its efficacy against various microbial strains. Comparative studies have shown that similar compounds with different substituents exhibit varying levels of antimicrobial effectiveness, emphasizing the importance of structural modifications in enhancing biological activity .

Anticancer Activity

The compound has been investigated for its anticancer properties through various in vitro studies. Notably, it has shown promising results against several cancer cell lines, including Jurkat (T-cell leukemia), HeLa (cervical cancer), and MCF-7 (breast cancer). The cytotoxicity of the compound was assessed using the MTT assay, revealing concentration-dependent effects on cell viability. For instance, at concentrations of 5 µM and 10 µM, significant reductions in cell viability were observed in treated cell lines compared to controls .

The mechanism by which 1-bromo-3-(trifluoromethyl)imidazo[1,5-a]pyrazine exerts its biological effects is under investigation. Initial studies suggest that it may interact with specific enzymes and receptors involved in cellular signaling pathways associated with cancer proliferation and microbial resistance. Molecular docking studies have been employed to elucidate binding affinities and potential interactions with targets such as Bruton’s tyrosine kinase (BTK), which plays a crucial role in B-cell receptor signaling and is implicated in various malignancies .

Comparative Analysis with Related Compounds

A comparative analysis of related compounds reveals the distinct advantages offered by the trifluoromethyl group in enhancing biological activity:

Compound NameStructure FeaturesBiological Activity
1-Bromo-3-methylimidazo[1,5-a]pyrazineMethyl group instead of trifluoromethylAntimicrobial properties
2-Bromo-4-(trifluoromethyl)pyridinePyridine ring with trifluoromethylInsecticidal activity
4-Bromo-2-(trifluoromethyl)benzeneBenzene ring with trifluoromethylUsed in pharmaceuticals

This table illustrates how structural variations influence the biological profiles of similar compounds, highlighting the unique contributions of the trifluoromethyl group to the efficacy of 1-bromo-3-(trifluoromethyl)imidazo[1,5-a]pyrazine.

Case Studies

Several case studies have documented the efficacy of 1-bromo-3-(trifluoromethyl)imidazo[1,5-a]pyrazine in preclinical settings:

  • Study on Anticancer Efficacy : In one study, the compound was administered to Jurkat cells, leading to altered cell cycle progression as assessed by flow cytometry. The results indicated a significant increase in sub-G1 phase cells upon treatment, suggesting induction of apoptosis at higher concentrations .
  • Antimicrobial Testing : Another study focused on evaluating the antimicrobial properties against various bacterial strains. The results demonstrated that the compound exhibited broad-spectrum activity comparable to established antibiotics, warranting further investigation into its potential as a therapeutic agent .

Propiedades

IUPAC Name

1-bromo-3-(trifluoromethyl)imidazo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3N3/c8-5-4-3-12-1-2-14(4)6(13-5)7(9,10)11/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXIMEHFRTDLWCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(N=C2C(F)(F)F)Br)C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.